2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid
Description
Properties
Molecular Formula |
C8H6F4N2O2 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16) |
InChI Key |
MUMXOGYCZFBZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a pyridine derivative with fluorine and trifluoromethyl substitutions, which makes it useful in chemistry, biology, medicine, and industry.
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid applications :
- Chemistry It serves as a building block in creating complex molecules.
- Biology It is studied for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential therapeutic effects and as a lead compound in drug discovery.
- Industry It is used to develop agrochemicals and other industrial products.
Chemical Reactions
(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid undergoes these reactions :
- Oxidation It can be oxidized to create corresponding oxides.
- Reduction Reduction reactions can convert it into its reduced forms.
- Substitution The fluorine and trifluoromethyl groups can be substituted using appropriate reagents.
Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions. The resulting products depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: Inferred Physicochemical Properties
*Acidity estimated based on substituent effects.
Biological Activity
2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Chemical Formula : C₈H₈F₄N₂O₂
- Molecular Weight : 238.16 g/mol
- CAS Number : Not specified in the sources but related compounds include CAS 147149-98-2 for 4-amino derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, which can facilitate better membrane penetration and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
- Receptor Modulation : The presence of fluorinated groups can improve the binding affinity to receptors involved in neurotransmission and metabolic regulation .
Biological Activity Data
Recent studies have highlighted the biological activities associated with similar fluorinated pyridine derivatives. Below is a summary of relevant findings:
| Compound | Biological Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 7d | EGFR Inhibitor | 59.24 | |
| Compound 7f | PI3K/AKT/mTOR Inhibitor | 0.66 (fold change) | |
| BAY-069 | BCAT1/2 Inhibitor | High cellular activity |
Case Studies
- EGFR Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds were tested for their IC₅₀ values, showing promising results in the nanomolar range .
- Antibacterial Activity : Another investigation into compounds with trifluoromethyl substitutions revealed potent antibacterial activity against multi-drug resistant strains, indicating that structural modifications can lead to enhanced therapeutic profiles against infectious diseases .
Q & A
Basic: What are effective synthetic routes for 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid?
Answer:
A plausible synthetic pathway involves using 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS data in ) as a precursor. The carboxylic acid group can be converted to the amino-acetic acid moiety via reductive amination or coupling with a glycine derivative. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like EDC/HOBt to form an intermediate amide.
- Amination : Introduce the amino group using ammonia or a protected amine source under catalytic hydrogenation.
- Purification : Recrystallization (as in ) or column chromatography to ensure high purity (>95%).
Critical considerations : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC if required .
Basic: How should researchers characterize this compound’s purity and structure?
Answer:
- Melting Point (mp) : Compare observed mp with literature values (e.g., similar trifluoromethyl-pyridine derivatives in show mp ranges like 123–124°C).
- Spectroscopy :
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in for pyridinium trifluoroacetate salts .
Advanced: How can computational methods predict the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. used DFT to study imidazopyridine derivatives, modeling π-stacking and charge distribution.
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility trends.
- Reactivity with biomolecules : Dock the compound into protein active sites (e.g., enzymes) to explore binding modes influenced by fluorine’s electronegativity .
Advanced: How to resolve conflicting spectroscopic data caused by fluorine substituents?
Answer:
Fluorine’s strong spin-spin coupling and isotopic abundance (¹⁹F: 100%) complicate NMR interpretation. Strategies include:
- Decoupling experiments : Suppress ¹⁹F-¹H coupling in NMR.
- Variable temperature NMR : Reduce signal broadening from dynamic effects.
- Comparative analysis : Reference analogous compounds (e.g., ’s 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid) to assign peaks .
Advanced: What methodologies address stability and formulation challenges?
Answer:
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic sensitivity of the CF₃ group.
- Formulation : Use lyophilization for aqueous instability, as trifluoromethyl groups may enhance lipophilicity ( recommends storage at -20°C for powders).
- Solid-state analysis : Investigate crystallinity via PXRD; amorphous dispersions may improve solubility .
Advanced: How to analyze structure-activity relationships (SAR) for biological applications?
Answer:
- Analog synthesis : Modify the pyridine ring’s substituents (e.g., replace F with Cl or CF₃ with CH₃) and test activity ( lists related pyridine-carboxylic acids).
- Biological assays : Pair SAR with enzymatic inhibition studies or cellular uptake assays.
- Meta-analysis : Resolve contradictions in literature data by comparing assay conditions (e.g., buffer pH, cell lines) .
Advanced: What crystallographic insights explain hydrogen bonding and packing?
Answer:
As seen in , trifluoroacetate salts form R₂²(8) hydrogen-bonding motifs between pyridinium cations and anions. For the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
